molecular formula C27H25ClN2O6S B11631930 ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11631930
M. Wt: 541.0 g/mol
InChI Key: REAJEUDREWWUEJ-LSDHQDQOSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a pyrrole and thiazole ring. Key structural attributes include:

  • Pyrrole ring substitutions:
    • 3-Chlorophenyl group at position 2.
    • 4-Ethoxy-2-methylbenzoyl moiety at position 3.
    • Hydroxy and oxo groups at positions 4 and 5, respectively.
  • Thiazole ring substitutions:
    • Methyl group at position 4.
    • Ethyl carboxylate at position 5.

The 3-chlorophenyl group enhances lipophilicity, while the 4-ethoxy-2-methylbenzoyl moiety contributes steric bulk and electronic effects.

Properties

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-35-18-10-11-19(14(3)12-18)22(31)20-21(16-8-7-9-17(28)13-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+

InChI Key

REAJEUDREWWUEJ-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O)C

Origin of Product

United States

Biological Activity

Ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C29H32ClN3O7C_{29}H_{32}ClN_3O_7 and a molecular weight of approximately 570.03 g/mol. The structural complexity includes thiazole and pyrrole moieties, which are often associated with various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrrole structures exhibit significant antitumor properties. For instance, derivatives of thiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under review has been linked to the modulation of key signaling pathways involved in cancer progression.

Table 1: Summary of Antitumor Activities

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 2-[...]HeLa0.55Inhibition of cell proliferation
Ethyl 2-[...]HCT1160.87Induction of apoptosis
Ethyl 2-[...]A3751.46Inhibition of VEGFR-2 kinase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Neuroprotective Effects

Research indicates that derivatives similar to ethyl 2-[...] exhibit neuroprotective effects by modulating oxidative stress and inflammatory pathways in neuronal cells. This activity suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of ethyl 2-[...] in inhibiting the growth of human colorectal carcinoma cells (SW620). The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.55 µM, indicating potent antitumor effects.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against a panel of bacterial and fungal strains. The compound exhibited significant activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Substituent Variations in Key Positions

The following table summarizes structural differences between the target compound and analogs from the literature:

Compound Identifier Pyrrole Substituents (Position 2) Benzoyl Group (Position 3) Thiazole Substituents (Position 5) Unique Features Reference
Target Compound 3-Chlorophenyl 4-Ethoxy-2-methylbenzoyl Ethyl carboxylate Hydroxy group at pyrrole C4 -
Ethyl 2-[3-(4-Ethoxy-3-Methylbenzoyl)-2-(4-Fluorophenyl)-... (Analog 1) 4-Fluorophenyl 4-Ethoxy-3-methylbenzoyl Ethyl carboxylate Fluorine substitution at phenyl
Methyl 2-(3-(4-Butoxybenzoyl)-2-(4-Methoxyphenyl)-... (Analog 2) 4-Methoxyphenyl 4-Butoxybenzoyl Methyl carboxylate Extended alkoxy chain (butoxy)
Ethyl 2-(3-(4-Butoxybenzoyl)-2-(Pyridin-3-Yl)-... (Analog 3) Pyridin-3-yl 4-Butoxybenzoyl Ethyl carboxylate Aromatic nitrogen in pyridine
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-Yl]-... (Analog 4) Pyrazole core (non-pyrrole) N/A Ethyl carboxylate Pyrazole-thiazole hybrid

Key Observations

Pyridin-3-yl (Analog 3) introduces a basic nitrogen atom, which may enhance solubility via protonation or participate in hydrogen bonding .

Benzoyl Group Variations: 4-Ethoxy-2-methylbenzoyl (target) vs. 4-ethoxy-3-methylbenzoyl (Analog 1): The positional isomerism of the methyl group affects steric hindrance and electron distribution.

Core Heterocycle Changes: Analog 4 replaces the pyrrole with a pyrazole ring, altering the hydrogen-bonding capacity and aromaticity. Pyrazole derivatives are known for diverse biological activities, including kinase inhibition .

Implications of Structural Differences

Physicochemical Properties

  • Lipophilicity (logP) :

    • The target compound’s 3-chlorophenyl and methylbenzoyl groups likely increase logP compared to Analog 1’s 4-fluorophenyl group.
    • Analog 2’s butoxy chain further elevates logP, suggesting enhanced lipid solubility .
  • Solubility :

    • The pyridine ring in Analog 3 may improve water solubility under acidic conditions due to protonation .

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